molecular formula C5H6O4 B12505937 Meleic acid monomethyl ester CAS No. 44836-34-2

Meleic acid monomethyl ester

Cat. No.: B12505937
CAS No.: 44836-34-2
M. Wt: 130.10 g/mol
InChI Key: NKHAVTQWNUWKEO-UHFFFAOYSA-N
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Description

(Z)-4-methoxy-4-oxobut-2-enoic acid is an organic compound with the molecular formula C5H6O4 It is characterized by the presence of a methoxy group (-OCH3) and a keto group (=O) on a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-methoxy-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the reaction of methoxyacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Another method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the (Z)-alkene. This method allows for the precise control of the stereochemistry of the product.

Industrial Production Methods

On an industrial scale, the production of (Z)-4-methoxy-4-oxobut-2-enoic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-methoxy-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-methoxy-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions. Its structural features make it a suitable substrate for investigating the mechanisms of various enzymes.

Medicine

In medicine, (Z)-4-methoxy-4-oxobut-2-enoic acid derivatives are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-4-methoxy-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-4-oxobutanoic acid: Similar structure but lacks the (Z)-alkene configuration.

    4-methoxy-4-oxopentanoic acid: Contains an additional carbon atom in the backbone.

    4-methoxy-4-oxobut-2-enoic acid (E): The (E)-isomer of the compound with different stereochemistry.

Uniqueness

(Z)-4-methoxy-4-oxobut-2-enoic acid is unique due to its (Z)-alkene configuration, which imparts specific stereochemical properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and analogs.

Properties

CAS No.

44836-34-2

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

IUPAC Name

4-methoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)

InChI Key

NKHAVTQWNUWKEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC(=O)O

Origin of Product

United States

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